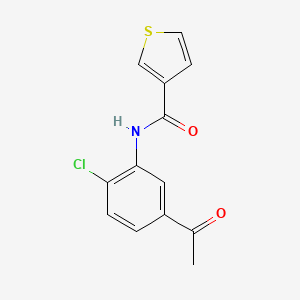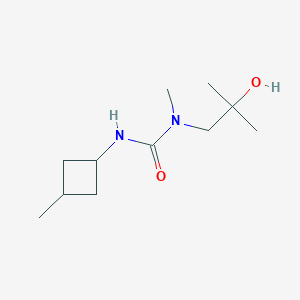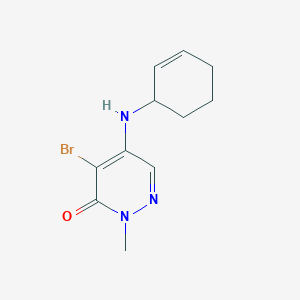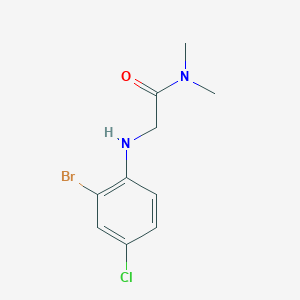
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide, also known as ACTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiophene derivatives and has been found to exhibit several interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The anti-inflammatory and analgesic properties of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been found to exhibit several interesting biochemical and physiological effects. It has been shown to possess antioxidant and free radical scavenging activities. It has also been reported to modulate the expression of several genes involved in cell cycle regulation and apoptosis. Furthermore, N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been found to inhibit the activity of several enzymes such as cyclooxygenase and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities and can be stored for a long period of time without significant degradation. However, one of the limitations of using N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide is its low solubility in aqueous solutions, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide. One of the areas that require further investigation is the mechanism of action of the compound. Understanding the molecular targets of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide may lead to the development of more potent and selective analogs. Another area that requires attention is the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, the potential applications of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide in the field of organic electronics and material science need to be explored further.
Synthesemethoden
The synthesis of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide involves the reaction between 5-acetyl-2-chlorothiophene and 3-aminobenzoic acid in the presence of a suitable catalyst. The reaction proceeds through an amide bond formation and yields N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide as a white solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been found to exhibit promising antitumor activity against several cancer cell lines. It has also been shown to possess anti-inflammatory and analgesic properties. In material science, N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been used as a building block for the synthesis of novel conjugated polymers. In organic electronics, N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been employed as a dopant for the fabrication of organic field-effect transistors.
Eigenschaften
IUPAC Name |
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-8(16)9-2-3-11(14)12(6-9)15-13(17)10-4-5-18-7-10/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNADTKFYLGCLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)


